1-Dehydroperuvinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dehydroperuvinine typically involves multi-step organic reactions. One common method includes the use of cascade cyclization reactions, which are widely used in organic synthesis . These reactions often involve cycloaddition, catalytic-coupling, C-H activation, and functionalization . The Hantzsch reaction and its variants are also employed to construct the 1,4-dihydropyridine skeleton, which is a key structural component of this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of efficient catalysts and reaction systems to optimize yield and purity. The process typically includes the use of inert substrates such as carbonyl compounds, alkenyl fragments, alcohols, aliphatic amines, and glycines as sources for the synthesis . The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Dehydroperuvinine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Dehydroperuvinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Dehydroperuvinine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins and receptors involved in cellular function .
Comparison with Similar Compounds
1-Dehydroperuvinine can be compared with other similar compounds, such as:
1,4-Dihydropyridines: These compounds share a similar structural motif and are known for their broad-spectrum biological activities.
Dehydrosilybin: This compound has similar chemical properties and is studied for its effects on cytochrome P450 activity.
Dehydroabietic Acid: This compound is known for its regenerative effects on collagen fibers and is used in skin care research.
Uniqueness: this compound is unique due to its specific structural features and potential applications in various scientific fields. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3aR,5S,8R,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,8,9,9a-hexahydroazuleno[6,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h5,7,9,12-13,17H,2,4,6H2,1,3H3/t7-,9+,12+,13-,15-/m0/s1 |
InChI Key |
DYBGVZNCIXACSP-XZOKFZFXSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3(C1=CC(=O)[C@@H]3O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1=CC(=O)C3O)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.